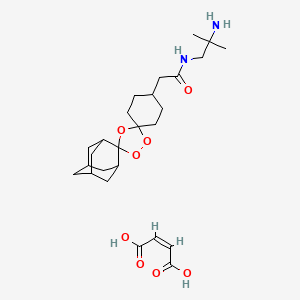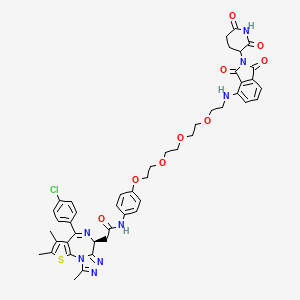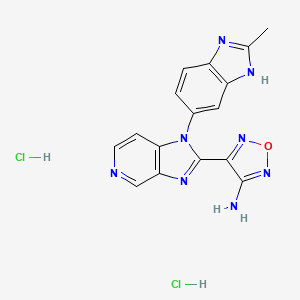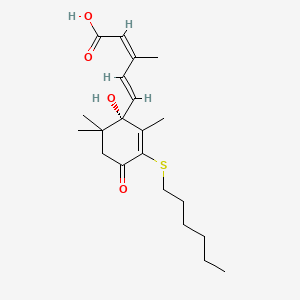
川芎嗪二钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
马兜铃苷钾盐有几种科学研究应用:
作用机制
生化分析
Biochemical Properties
Atractyloside Dipotassium Salt plays a crucial role in biochemical reactions by inhibiting the mitochondrial ADP/ATP translocase. This enzyme is responsible for the exchange of ADP and ATP across the mitochondrial membrane. By inhibiting this enzyme, Atractyloside Dipotassium Salt disrupts the normal function of mitochondria, leading to a decrease in ATP production and an increase in ADP levels. This compound also inhibits chloride channels in the mitochondrial membranes of rat heart cells .
Cellular Effects
Atractyloside Dipotassium Salt has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial ATP production, which is essential for numerous cellular processes. This disruption can lead to altered cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. For example, the inhibition of ATP production can affect energy-dependent processes such as muscle contraction, ion transport, and biosynthetic reactions .
Molecular Mechanism
The molecular mechanism of Atractyloside Dipotassium Salt involves its binding to the ADP/ATP translocase in the mitochondrial membrane. This binding inhibits the enzyme’s activity, preventing the exchange of ADP and ATP. Additionally, Atractyloside Dipotassium Salt inhibits chloride channels in the mitochondrial membrane, further disrupting mitochondrial function. These interactions lead to a decrease in ATP production and an increase in ADP levels, which can have widespread effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atractyloside Dipotassium Salt can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Atractyloside Dipotassium Salt can lead to sustained inhibition of mitochondrial function, resulting in chronic energy deficits and potential cell death. The stability and degradation of Atractyloside Dipotassium Salt in laboratory conditions are important factors to consider when designing experiments .
Dosage Effects in Animal Models
The effects of Atractyloside Dipotassium Salt vary with different dosages in animal models. At low doses, the compound can inhibit mitochondrial function without causing significant toxicity. At high doses, Atractyloside Dipotassium Salt can lead to severe energy deficits, cellular damage, and even death. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects .
Metabolic Pathways
Atractyloside Dipotassium Salt is involved in metabolic pathways related to mitochondrial function. By inhibiting the ADP/ATP translocase, it disrupts the normal exchange of ADP and ATP, leading to altered metabolic flux and changes in metabolite levels. This can affect various metabolic processes, including oxidative phosphorylation, glycolysis, and the citric acid cycle .
Transport and Distribution
Within cells and tissues, Atractyloside Dipotassium Salt is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and effects on cellular function .
Subcellular Localization
Atractyloside Dipotassium Salt is primarily localized in the mitochondria, where it exerts its inhibitory effects on the ADP/ATP translocase and chloride channels. The compound’s targeting to the mitochondria is likely mediated by its chemical properties and interactions with mitochondrial proteins. This subcellular localization is crucial for its function and impact on cellular metabolism .
准备方法
合成路线和反应条件: 马兜铃苷钾盐通常从天然来源分离得到,而不是化学合成。 主要来源是地中海的马兜铃 . 分离过程包括使用甲醇或乙醇等溶剂从植物材料中提取化合物,然后进行色谱等纯化步骤 .
工业生产方法: 马兜铃苷钾盐的工业生产涉及从植物来源进行大规模提取。收获植物材料,干燥并研磨成细粉。 然后将粉末进行溶剂提取,并使用柱色谱等技术对粗提物进行纯化 . 最终产品为白色至淡黄色固体 .
化学反应分析
反应类型: 马兜铃苷钾盐主要进行水解和氧化反应。 它也可以在特定条件下参与取代反应 .
常用试剂和条件:
主要形成的产物:
水解产物: 糖和苷元成分.
氧化产物: 马兜铃苷的各种氧化衍生物.
取代产物: 具有取代官能团的化合物.
相似化合物的比较
Carboxyatractyloside: Another potent inhibitor of the mitochondrial ADP/ATP translocase, but with a carboxyl group instead of a hydroxyl group.
Chlorogenic Acid: Found in similar plant sources and has antioxidant properties, but does not inhibit ADP/ATP transport.
Uniqueness of Atractyloside (Potassium Salt): Atractyloside (potassium salt) is unique due to its specific and potent inhibition of mitochondrial ADP/ATP transport . Unlike other similar compounds, it has a high affinity for the translocase and effectively blocks the exchange of nucleotides, making it a valuable tool in mitochondrial research .
属性
CAS 编号 |
102130-43-8 |
|---|---|
分子式 |
C30H44K2O16S2 |
分子量 |
803.0 g/mol |
IUPAC 名称 |
dipotassium;[2-[[(1R,9R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26?,28?,29-,30-;;/m1../s1 |
InChI 键 |
IUCNQFHEWLYECJ-HUEDHIAJSA-L |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
手性 SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CC[C@@]45CC(CCC4[C@@]3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
规范 SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Atractyloside Potassium Salt; Atractyloside Potassium; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)



